molecular formula C7H17N3O B13643424 2-amino-N-(2-dimethylaminoethyl)propanamide CAS No. 71274-83-4

2-amino-N-(2-dimethylaminoethyl)propanamide

Cat. No.: B13643424
CAS No.: 71274-83-4
M. Wt: 159.23 g/mol
InChI Key: AMNOWWABRXGCPA-UHFFFAOYSA-N
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Description

2-amino-N-(2-dimethylaminoethyl)propanamide is a chemical compound with the molecular formula C7H17N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dimethylaminoethyl group, and a propanamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-dimethylaminoethyl)propanamide typically involves the reaction of 2-dimethylaminoethylamine with a suitable acylating agent, such as propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-dimethylaminoethylamine+propanoyl chlorideThis compound+HCl\text{2-dimethylaminoethylamine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-dimethylaminoethylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-dimethylaminoethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-amino-N-(2-dimethylaminoethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-dimethylaminoethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-dimethylaminoethyl)acetamide
  • 2-amino-N-(2-dimethylaminoethyl)butanamide
  • 2-amino-N-(2-dimethylaminoethyl)pentanamide

Uniqueness

2-amino-N-(2-dimethylaminoethyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

71274-83-4

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]propanamide

InChI

InChI=1S/C7H17N3O/c1-6(8)7(11)9-4-5-10(2)3/h6H,4-5,8H2,1-3H3,(H,9,11)

InChI Key

AMNOWWABRXGCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCN(C)C)N

Origin of Product

United States

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